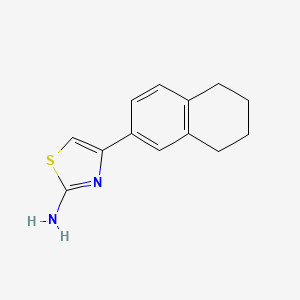

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

Descripción

Historical Context and Development

The historical development of this compound can be traced to the broader evolution of thiazole chemistry that began in the early 20th century. The parent 2-aminothiazole structure was first characterized and its synthetic methodologies established through the pioneering work involving thiourea condensation reactions with alpha-halo ketones. The incorporation of tetrahydronaphthalene moieties into heterocyclic systems emerged as a significant advancement in the 1950s, when researchers recognized the unique pharmacological properties conferred by partially saturated aromatic ring systems. The specific compound under investigation was first synthesized and catalogued in chemical databases in 2005, representing a convergence of established thiazole synthetic methodologies with the growing interest in tetralin-based pharmaceutical intermediates.

The development trajectory of this compound reflects the systematic exploration of aminothiazole derivatives that gained momentum during the 1980s and 1990s. During this period, medicinal chemists recognized the potential of combining the 2-aminothiazole core with various aromatic and alicyclic substituents to enhance biological activity and selectivity. The tetrahydronaphthalene substitution pattern emerged from structure-activity relationship studies that demonstrated improved pharmacokinetic properties and enhanced target selectivity compared to fully aromatic naphthalene derivatives. The compound's inclusion in commercial chemical catalogues by major suppliers such as Thermo Scientific and Fisher Scientific indicates its established position as a research chemical with demonstrated synthetic utility.

The methodological approaches for synthesizing this compound have evolved significantly since its initial preparation. Early synthetic routes relied on traditional Hantzsch thiazole synthesis protocols, involving the condensation of thiourea with appropriately substituted alpha-bromoketones derived from tetrahydronaphthalene precursors. Contemporary synthetic approaches have incorporated green chemistry principles, utilizing environmentally benign solvents and catalytic systems to improve reaction efficiency and reduce environmental impact. These methodological advances have made the compound more accessible for research applications and have contributed to its growing utilization in pharmaceutical discovery programs.

Significance in Thiazole Chemistry Research

The significance of this compound in contemporary thiazole chemistry research stems from its unique structural features and demonstrated versatility as a synthetic intermediate. The compound exemplifies the successful integration of the 2-aminothiazole pharmacophore with partially saturated polycyclic aromatic systems, representing a important class of heterocyclic compounds with enhanced three-dimensional complexity. Research investigations have established that the tetrahydronaphthalene substituent significantly influences the electronic properties of the thiazole ring, modulating both its reactivity patterns and biological activity profiles.

Structure-activity relationship studies involving this compound and related derivatives have contributed fundamental insights into the design principles for thiazole-based bioactive compounds. The compound has served as a key reference structure in systematic investigations examining the effects of ring saturation on biological activity, with researchers demonstrating that the tetrahydronaphthalene moiety provides optimal balance between lipophilicity and metabolic stability. These findings have informed the rational design of subsequent generations of aminothiazole derivatives with improved pharmacological properties.

The compound's role in advancing synthetic methodologies represents another dimension of its research significance. Synthetic chemists have utilized this compound as a model substrate for developing new reaction protocols, particularly in the areas of selective functionalization and heterocyclic ring formation. The compound's well-defined structure and predictable reactivity patterns have made it an ideal candidate for validating new synthetic transformations and catalyst systems. These methodological contributions have broader implications for thiazole chemistry, as the developed protocols can be applied to related heterocyclic systems.

Contemporary research applications of this compound extend across multiple disciplines within chemical science. In pharmaceutical chemistry, the compound serves as a privileged scaffold for developing novel therapeutic agents, particularly in the areas of neurological disorders and enzyme inhibition. Agricultural chemistry research has explored its potential as a building block for crop protection agents, leveraging the unique combination of the thiazole and tetrahydronaphthalene pharmacophores. Material science applications have emerged more recently, with researchers investigating the compound's utility in developing polymeric materials with enhanced thermal and mechanical properties.

Position within 2-Aminothiazole Derivative Classification

The classification of this compound within the broader family of 2-aminothiazole derivatives reflects both its structural characteristics and functional properties. This compound belongs to the category of 4-substituted 2-aminothiazoles, specifically those bearing polycyclic aromatic substituents at the 4-position of the thiazole ring. The tetrahydronaphthalene substituent places it within the subclass of partially saturated aromatic derivatives, distinguishing it from both fully aromatic and aliphatic 4-substituents commonly encountered in 2-aminothiazole chemistry.

From a structural perspective, the compound represents an important bridge between simple 4-aryl-2-aminothiazoles and more complex polycyclic derivatives. The tetrahydronaphthalene moiety introduces conformational flexibility while maintaining the essential aromatic character required for many biological activities. This structural positioning has made the compound valuable for systematic structure-activity relationship studies, as it allows researchers to assess the contributions of both aromatic and alicyclic elements to biological activity profiles.

The pharmacological classification of this compound places it within the broader category of bioactive 2-aminothiazoles that have demonstrated diverse therapeutic potentials. Research studies have established that compounds within this structural class exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution pattern of the compound under investigation positions it favorably for neurological applications, as the tetrahydronaphthalene moiety has been associated with enhanced blood-brain barrier penetration and selective neuroreceptor interactions.

Table 1: Comparative Analysis of 2-Aminothiazole Derivative Classifications

| Classification Category | Structural Features | Representative Examples | Primary Applications |

|---|---|---|---|

| 4-Alkyl-2-aminothiazoles | Linear or branched alkyl substituents | 4-Methyl-2-aminothiazole | Antimicrobial agents |

| 4-Aryl-2-aminothiazoles | Simple aromatic substituents | 4-Phenyl-2-aminothiazole | Anti-inflammatory compounds |

| 4-Heteroaryl-2-aminothiazoles | Heterocyclic aromatic substituents | 4-(2-Pyridinyl)-2-aminothiazole | Antitubercular agents |

| 4-Polycyclic-2-aminothiazoles | Multiple ring aromatic systems | This compound | Neurological drug intermediates |

The synthetic accessibility classification places this compound in the category of moderately complex 2-aminothiazole derivatives. While more challenging to synthesize than simple 4-alkyl or 4-aryl derivatives, the compound remains readily accessible through established synthetic protocols. The availability of tetrahydronaphthalene precursors and the reliability of thiazole formation reactions contribute to its favorable synthetic accessibility profile. This classification has important implications for its utilization in drug discovery programs, as it represents a compromise between structural complexity and synthetic practicality.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C13H14N2S | - |

| Molecular Weight | 230.329 g/mol | - |

| Melting Point | 105-110°C | Atmospheric pressure |

| Chemical Abstracts Service Number | 87999-04-0 | - |

| Molecular Descriptor Language Number | MFCD01804671 | - |

| International Chemical Identifier Key | XCDNQJNJCJJQEC-UHFFFAOYSA-N | - |

| Simplified Molecular Input Line Entry System | C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | - |

Propiedades

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDNQJNJCJJQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352737 | |

| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-04-0 | |

| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii.

Análisis Bioquímico

Biochemical Properties

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The interaction with these metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body.

Actividad Biológica

Introduction

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (CAS Number: 87999-04-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a tetrahydronaphthalene moiety, which contributes to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its anticancer, anticonvulsant, antimicrobial, and other therapeutic potentials.

- Molecular Formula : C₁₃H₁₄N₂S

- Molecular Weight : 230.33 g/mol

- Melting Point : 105–110 °C

- CAS Number : 87999-04-0

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study analyzed various thiazole compounds and found that modifications in the structure could enhance cytotoxic activity against cancer cell lines. Specifically, compounds with electron-donating groups showed improved efficacy. For instance, the presence of a methyl group at position 4 on the phenyl ring was crucial for enhancing activity against certain cancer types .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | A549 (Lung) | 1.61 ± 1.92 |

| Compound 2 | MCF7 (Breast) | 1.98 ± 1.22 |

| Compound 3 | HeLa (Cervical) | <100 |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a series of experiments, certain thiazole compounds demonstrated significant protection against seizures in animal models. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring could enhance anticonvulsant efficacy .

Case Study: Anticonvulsant Efficacy

In one study, a novel thiazole compound was synthesized and tested against pentylenetetrazol-induced seizures in rodents. The compound exhibited a dose-dependent protective effect, with a median effective dose (ED50) significantly lower than traditional anticonvulsants .

Antimicrobial Activity

The antimicrobial potential of thiazoles has been widely studied. A recent review highlighted that modifications on the thiazole ring can lead to compounds with potent antibacterial and antifungal activities. For example, derivatives of 2-amino-thiazoles were tested against various bacterial strains and showed promising results .

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 100 |

| Compound B | Candida albicans | 200 |

| Compound C | Escherichia coli | <50 |

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities. Studies indicate that:

- Electron-donating groups enhance anticancer and antimicrobial activities.

- Modifications at specific positions on the thiazole ring can lead to improved potency against target diseases.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

This compound is recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in the development of drugs aimed at treating neurological disorders.

Key Studies:

- Neuroprotective Agents: Research has shown that derivatives of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exhibit neuroprotective effects. For example, a study demonstrated its potential in mitigating neurodegenerative diseases by acting on specific neurotransmitter pathways .

| Study Title | Findings |

|---|---|

| Neuroprotective Effects of Thiazoles | Demonstrated efficacy in reducing neuronal cell death in vitro. |

| Synthesis of Thiazole Derivatives | Developed new compounds with enhanced bioactivity against neurological targets. |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound plays a crucial role in the formulation of agrochemicals. It has been explored for its potential as a pesticide and herbicide.

Case Studies:

- Pesticide Development: A study highlighted the effectiveness of thiazole derivatives in controlling pest populations while minimizing environmental impact .

| Application | Description |

|---|---|

| Herbicides | Used to enhance crop yield by targeting specific weed species. |

| Insecticides | Effective against various agricultural pests with lower toxicity to non-target species. |

Material Science

Overview:

The compound is utilized in material science for developing novel materials with superior properties.

Applications:

- Polymer Synthesis: Research indicates that integrating this compound into polymer matrices can significantly enhance thermal and mechanical properties .

| Material Type | Property Enhancement |

|---|---|

| Thermoplastics | Improved heat resistance and flexibility. |

| Composites | Increased strength and durability under stress conditions. |

Biochemical Research

Overview:

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways.

Research Highlights:

- Enzyme Inhibition Studies: Investigations have revealed that thiazole derivatives can inhibit specific enzymes involved in metabolic pathways linked to disease states .

| Enzyme Targeted | Inhibition Type |

|---|---|

| Cyclooxygenase | Competitive inhibition leading to reduced inflammation. |

| Kinases | Selective inhibition affecting cancer cell proliferation. |

Organic Synthesis

Overview:

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules.

Synthesis Applications:

- Complex Molecule Formation: Its structural features allow for diverse synthetic routes leading to various industrial applications .

| Application Area | Example Compounds |

|---|---|

| Pharmaceuticals | Synthesis of anti-cancer agents. |

| Agrochemicals | Development of new herbicidal formulations. |

Comparación Con Compuestos Similares

Carbonic Anhydrase (hCA I/II) Inhibition

- Target Compound : Exhibits the strongest inhibition among tested thiazoles, with sub-µM IC₅₀ values inferred from binding energies .

- Analogues: N-substituted 4-phenyl-2-aminothiazoles show reduced potency, likely due to the absence of the hydrophobic tetrahydro-naphthyl group, which enhances target binding via π-π stacking .

Cholinesterase (AChE/BChE) Inhibition

- Target Compound : Outperforms 4-(4-chlorophenyl)thiazole derivatives, which exhibit 20–30% lower binding affinities .

- Mechanistic Insight : The tetrahydro-naphthyl group may occupy the peripheral anionic site of AChE, disrupting substrate entry .

Antibacterial Activity

- Cyclobutyl Derivative: 2-Amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole demonstrates broad-spectrum antibacterial activity, with zones of inhibition >15 mm against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like thiourea or thioamides. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields thiazole derivatives (65% yield) . Optimization strategies include:

- Catalyst selection : Use iodine or β-cyclodextrin to improve reaction efficiency .

- Solvent choice : Polar aprotic solvents like DMSO enhance cyclization .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, time) for yield optimization .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : 1H NMR and 13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 221.236 for nitro-substituted analogs) .

- Chromatography : HPLC with retention time (tR) comparisons ensures purity (>98%) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S content .

Advanced Research Questions

Q. How can researchers address low yields in thiazole ring formation during synthesis?

- Methodological Answer : Common challenges include side reactions (e.g., oxidation of the tetrahydro-naphthyl group). Solutions:

- Green Chemistry Approaches : Replace harsh solvents (e.g., DMF) with ionic liquids or water to reduce byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., anticancer vs. antiviral efficacy)?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Normalize activity data against control cell lines (e.g., non-toxicity in normal human cells ).

- Structural Modifications : Compare analogs (e.g., nitro vs. fluoro substituents) to identify pharmacophore requirements .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solubility, logP) influencing activity .

Q. How can computational tools (e.g., COMSOL Multiphysics) optimize reaction engineering for scale-up?

- Methodological Answer : Integrate AI-driven simulations to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.